![molecular formula C8H7N3O3 B12097582 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

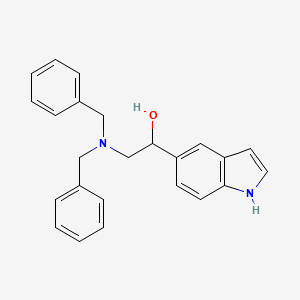

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyridine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig in der medizinischen Chemie eingesetzt. Die Struktur von 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure umfasst einen Triazolring, der mit einem Pyridinring verschmolzen ist, mit einer Methoxygruppe an der 6-Position und einer Carbonsäuregruppe an der 3-Position.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Verwendung von Enaminonitrilen und Benzohydraziden unter Mikrowellenbestrahlung. Diese Methode ist katalysatorfrei und additivfrei, was sie umweltfreundlich macht. Die Reaktion beinhaltet einen Transamidation-Mechanismus, gefolgt von einer nucleophilen Addition mit Nitril und anschließender Kondensation, um die Zielverbindung zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann Hochskalierungsreaktionen und die späte Funktionalisierung von Triazolopyridin-Derivaten umfassen. Die Verwendung von Mikrowellenbestrahlung in industriellen Umgebungen kann die Reaktions-Effizienz und -Ausbeute verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an die Triazol- und Pyridinringe gebundenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen an bestimmten Positionen an den Ringen einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile umfassen.

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution verschiedene Alkyl- oder Arylgruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Als inverser Agonist für RORγt bindet es beispielsweise an den Rezeptor und hemmt seine Aktivität, was zu einer verringerten Expression von Zielgenen führt. Ähnlich wie ein Inhibitor von PHD-1, JAK1 und JAK2, stört es die Signalwege, die von diesen Enzymen vermittelt werden, und übt so seine biologischen Wirkungen aus .

Ähnliche Verbindungen:

1,2,4-Triazolo[1,5-a]pyridin: Ähnlich in der Struktur, jedoch mit unterschiedlichen Substitutionssmustern.

1,2,4-Triazolo[4,3-a]pyrimidin: Enthält einen Pyrimidinring anstelle eines Pyridinrings.

Picolinsäure: Ein Isomer mit einer Carbonsäuregruppe an der 2-Position des Pyridinrings.

Einzigartigkeit: 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-carbonsäure ist aufgrund seines spezifischen Substitutionssmusters einzigartig, der ihr besondere biologische Aktivitäten und chemische Reaktivität verleiht. Das Vorhandensein der Methoxygruppe an der 6-Position und der Carbonsäuregruppe an der 3-Position unterscheidet sie von anderen ähnlichen Verbindungen und trägt zu ihren einzigartigen Eigenschaften bei .

Wirkmechanismus

The mechanism of action of 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of target genes. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with different substitution patterns.

1,2,4-Triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Picolinic acid: An isomer with a carboxylic acid group at the 2-position of the pyridine ring.

Uniqueness: 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group at the 6-position and the carboxylic acid group at the 3-position differentiates it from other similar compounds and contributes to its unique properties .

Eigenschaften

Molekularformel |

C8H7N3O3 |

|---|---|

Molekulargewicht |

193.16 g/mol |

IUPAC-Name |

6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-3-6-9-10-7(8(12)13)11(6)4-5/h2-4H,1H3,(H,12,13) |

InChI-Schlüssel |

LEQWLBHTTIATBR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN2C(=NN=C2C(=O)O)C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)

![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)

![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)

![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)

![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)